1-Carbamoylcyclopentane-1-carboxylic acid
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Overview
Description
1-Carbamoylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with both a carbamoyl group and a carboxylic acid group
Scientific Research Applications
1-Carbamoylcyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals, fragrances, and dyes.
Safety and Hazards
Mechanism of Action
- Role : It inhibits plasminogen activators, which are enzymes involved in fibrinolysis (the breakdown of blood clots). By blocking these activators, aminocaproic acid helps maintain clot stability and prevents excessive bleeding postoperatively .
Target of Action
Mode of Action
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Carbamoylcyclopentane-1-carboxylic acid can be synthesized through several methods:
Carboxylation of Cyclopentene: This method involves the reaction of cyclopentene with carbon dioxide under high pressure and temperature, using a suitable catalyst.
Oxidation of Cyclopentanol: Cyclopentanol can be oxidized using strong oxidizing agents such as chromic acid or potassium permanganate to yield the desired carboxylic acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves the large-scale oxidation of cyclopentanol due to its efficiency and cost-effectiveness. The process typically employs continuous flow reactors to maintain optimal reaction conditions and ensure high yield.
Chemical Reactions Analysis
Types of Reactions: 1-Carbamoylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted cyclopentane derivatives.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Shares the cyclopentane ring but lacks the carbamoyl group.
1-Cyclopentenecarboxylic acid: Contains a similar ring structure but with a double bond and different functional groups.
Uniqueness: 1-Carbamoylcyclopentane-1-carboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid groups on the cyclopentane ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-carbamoylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c8-5(9)7(6(10)11)3-1-2-4-7/h1-4H2,(H2,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNLJRWPCQRLBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598474 |
Source
|
Record name | 1-Carbamoylcyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137307-52-9 |
Source
|
Record name | 1-Carbamoylcyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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